BB-Cl-Amidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BB-Cl-Amidine 是一种化学化合物,以其作为肽基精氨酸脱亚胺酶 (PAD) 抑制剂的作用而闻名This compound 是 Cl-Amidine 的一种抗蛋白水解衍生物,由于其能够不可逆地抑制 PAD1-4,因此在科学研究中被广泛使用 .

科学研究应用

BB-Cl-Amidine 具有广泛的科学研究应用,包括:

化学: 用作研究瓜氨酸化在各种化学过程中的作用的工具。

生物学: 用于研究涉及 PAD 的细胞过程,例如基因调控和蛋白质修饰。

医学: 研究其在以异常瓜氨酸化为特征的疾病中的潜在治疗应用,例如类风湿性关节炎和癌症。

工业: 用于开发针对 PAD 的新药和治疗剂 .

作用机制

BB-Cl-Amidine 通过不可逆地抑制 PAD 来发挥其作用。该化合物与酶的活性位点结合,阻止其催化精氨酸转化为瓜氨酸。这种抑制会影响各种分子靶点和途径,包括:

基因调控: 通过抑制 PAD,this compound 可以改变参与炎症和免疫反应的基因的表达。

蛋白质修饰: 该化合物阻止蛋白质的瓜氨酸化,从而影响其结构和功能。

中性粒细胞胞外陷阱 (NET): This compound 抑制 NET 的形成,NET 参与免疫反应和炎症 .

生化分析

Biochemical Properties

BB-Cl-Amidine plays a significant role in biochemical reactions by inhibiting PADs . PADs are involved in protein modification and gene regulation . This compound interacts with these enzymes, inhibiting their activity and affecting the biochemical reactions they catalyze .

Cellular Effects

This compound has been shown to influence cell function. For instance, it inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide (H2O2) production in bone marrow-derived neutrophils . It also impacts gene expression and cellular metabolism by inhibiting PADs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its irreversible inhibition of PADs . This inhibition can lead to changes in gene expression and protein modification .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit PADs, affecting cellular function

Dosage Effects in Animal Models

It has been shown to reduce inflammation in a mouse model .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with PADs . PADs play a role in protein modification, which can affect metabolic flux and metabolite levels .

Subcellular Localization

As a PAD inhibitor, it likely interacts with these enzymes in the locations where they are active .

准备方法

合成路线和反应条件

苯并咪唑基团的形成: 此步骤涉及邻苯二胺与合适的羧酸衍生物反应,形成苯并咪唑环。

联苯基团的引入: 联苯基团是通过偶联反应引入的,通常使用钯催化的交叉偶联方法。

最终组装: 最后一步涉及在适当的反应条件下将苯并咪唑和联苯中间体与 Cl-Amidine 的核心结构偶联。

工业生产方法

BB-Cl-Amidine 的工业生产遵循类似的合成路线,但已扩大规模以适应更大的产量。该过程涉及优化反应条件以确保高产率和纯度。 常用的溶剂包括二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO) 和乙醇 .

化学反应分析

反应类型

BB-Cl-Amidine 经历了几种类型的化学反应,包括:

取代反应: 该化合物由于存在反应性基团,可以参与亲核取代反应。

氧化和还原: this compound 可以进行氧化和还原反应,尽管这些反应在其典型应用中不太常见。

水解: 该化合物可以在酸性或碱性条件下水解。

常用的试剂和条件

取代反应: 常用的试剂包括胺和硫醇等亲核试剂。反应条件通常涉及温和的温度和 DMF 或 DMSO 等溶剂。

氧化和还原: 过氧化氢或硼氢化钠等试剂可以在受控条件下使用。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应可以生成酰胺衍生物,而水解可以导致形成羧酸和胺 .

相似化合物的比较

与其他 PAD 抑制剂相比,BB-Cl-Amidine 具有独特的抗蛋白水解特性和更高的效力。类似的化合物包括:

Cl-Amidine: this compound 的母体化合物,以其 PAD 抑制活性而闻名,但稳定性较差。

F-Amidine: 另一种具有类似抑制特性的衍生物,但结构修饰不同。

GSK484: 一种具有独特选择性和应用的 PAD4 特异性抑制剂

This compound 因其对 PAD1-4 的广谱抑制作用及其增强的稳定性而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵工具 .

生物活性

BB-Cl-Amidine is a second-generation pan-inhibitor of peptidyl arginine deiminases (PADs), particularly PAD2 and PAD4, which are enzymes involved in the post-translational modification of proteins through citrullination. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

This compound functions primarily by inhibiting the activity of PADs, enzymes that convert arginine residues in proteins to citrulline. This modification is crucial in various biological processes, including immune response and inflammation. The inhibition of PADs by this compound leads to a reduction in citrullinated proteins, which are often associated with pathological conditions such as arthritis and cancer.

- Selectivity : this compound has shown a preference for inhibiting PAD4 over PAD2, although it does affect both enzymes. Its structural modifications compared to Cl-amidine enhance its cellular uptake and metabolic stability, leading to improved pharmacokinetic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various immune cells at concentrations above 1 µM. Specifically, it was found to be cytotoxic to T cells, B cells, monocytes, and NK cells when used at these concentrations. In contrast, other inhibitors like AFM-30a and GSK199 displayed lower toxicity profiles while effectively inhibiting PAD activity .

In Vivo Studies

This compound's efficacy has been assessed in several animal models:

- Collagen-Induced Arthritis (CIA) : In a preclinical mouse model of CIA, this compound significantly reduced joint inflammation and destruction. Treatment with 10 mg/kg resulted in improved clinical scores and reduced paw swelling compared to vehicle-treated controls. Histological analyses showed almost complete normalization of inflammatory changes in treated mice .

- Cytokine Modulation : The compound modulates cytokine expression in T helper cells. It was observed that this compound treatment led to decreased Th1 and Th17 responses while promoting Th2 responses in arthritic mice. This shift suggests an immunoregulatory effect that could be beneficial in managing autoimmune diseases .

Rheumatoid Arthritis

In a study focusing on rheumatoid arthritis models, this compound was shown to decrease the severity of symptoms significantly. Mice treated with the compound exhibited reduced clinical signs and lower levels of inflammatory cytokines associated with disease progression .

Cancer Research

Research into the use of this compound for treating canine and feline mammary cancer indicated that the compound activates endoplasmic reticulum stress pathways leading to increased apoptosis in cancer cells. This suggests potential applications beyond autoimmune diseases into oncology .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other PAD inhibitors based on various studies:

| Compound | Target Enzyme | EC50 (µM) | Major Findings |

|---|---|---|---|

| This compound | PAD2/PAD4 | 0.6 | Effective in reducing inflammation in CIA models |

| Cl-amidine | PAD2/PAD4 | 200 | Less potent; serves as a baseline for comparison |

| AFM-30a | PAD2 | N/A | Lower cytotoxicity; effective without adverse effects |

| GSK199 | PAD4 | N/A | Similar profile as AFM-30a; potential for combination therapy |

属性

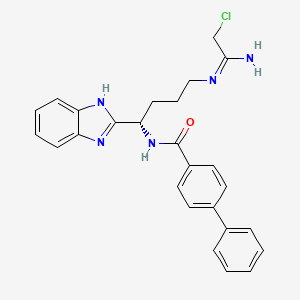

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOAWJHYHGBQFI-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。